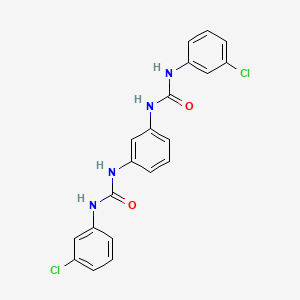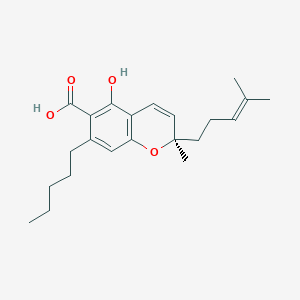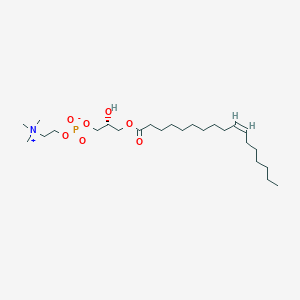
1,1'-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is a chemical compound with the molecular formula C20H16Cl2N4O2 and a molecular weight of 415.282 g/mol . This compound is part of a class of chemicals known as bis-ureas, which are characterized by the presence of two urea groups connected by a phenylene bridge. It is used primarily in research settings and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) typically involves the reaction of 1,3-phenylenediamine with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Oxidation and Reduction: The phenylene and chlorophenyl groups can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amines and carbon dioxide.
Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.
科学的研究の応用
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as an antimicrobial agent.
作用機序
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is not fully understood. its antimicrobial activity is believed to involve the inhibition of key enzymes in microbial cells. The compound may interact with the microbial cell membrane or intracellular targets, disrupting essential biological processes and leading to cell death .
類似化合物との比較
Similar Compounds
1,1’-(1,2-Phenylene)bis(3-(3-chlorophenyl)urea): Similar structure but with the phenylene bridge in a different position.
1,1’-(1,4-Phenylene)bis(3-(3-chlorophenyl)urea): Another isomer with the phenylene bridge in the para position.
Uniqueness
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in various applications, particularly in the development of new antimicrobial agents.
特性
CAS番号 |
392708-66-6 |
|---|---|
分子式 |
C20H16Cl2N4O2 |
分子量 |
415.3 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C20H16Cl2N4O2/c21-13-4-1-6-15(10-13)23-19(27)25-17-8-3-9-18(12-17)26-20(28)24-16-7-2-5-14(22)11-16/h1-12H,(H2,23,25,27)(H2,24,26,28) |
InChIキー |
FSQWYOPSUVDRCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)NC(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)

![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)




